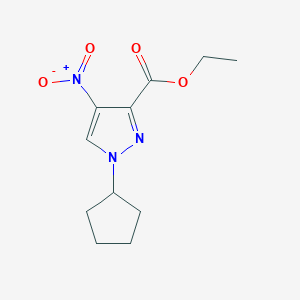

ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-cyclopentyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-2-18-11(15)10-9(14(16)17)7-13(12-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZMFTRUYWJJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate and nitroethane under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxides.

Substitution: Carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: Ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate has been investigated for its potential antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds in drug development targeting infections .

- Anti-inflammatory Properties: Research suggests that this compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific enzymes linked to inflammation .

2. Organic Synthesis

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic compounds through various chemical transformations. Its unique structure enables modifications that can lead to derivatives with enhanced biological activities.

- Enzyme Inhibition Studies: this compound has shown promise in enzyme inhibition studies, particularly in pathways related to cancer and metabolic disorders .

3. Material Science

- Development of New Materials: The compound is explored for its potential in developing new materials with specific properties due to its unique chemical structure. This includes applications in coatings, polymers, and other industrial materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the nitro group enhanced efficacy, suggesting a structure–activity relationship critical for drug design.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Positional and Functional Group Variations

Compound A : Ethyl 4-Nitro-1H-Pyrazole-3-Carboxylate (CAS 55864-87-4)

- Structure : Lacks the cyclopentyl group at N1, replaced by a hydrogen atom.

- Molecular Weight : 185.14 g/mol (vs. ~268.27 g/mol for the target compound, estimated from substituent additions).

- Lower molecular weight may improve bioavailability but reduce thermal stability.

- Applications : Used as a precursor in heterocyclic synthesis due to its simpler structure .

Compound B : Ethyl 5-Amino-3-Cyclopentyl-1-Pyrimidin-2-yl-1H-Pyrazole-4-Carboxylate

- Structure: Features an amino group at C5 and a pyrimidin-2-yl group at N1 instead of nitro and cyclopentyl groups.

- Key Differences: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing), altering electronic properties and reactivity. The pyrimidinyl substituent introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions in biological targets.

- Applications : Likely explored for kinase inhibition or as a building block in drug discovery .

Compound C : 3-(1-Methyl-1H-Pyrazol-4-yl)Thiophene-2-Carboxylic Acid

- Structure : A pyrazole-thiophene hybrid with a methyl group at N1 and a carboxylic acid at C3.

- Key Differences :

- The carboxylic acid moiety increases hydrophilicity compared to the ethyl ester.

- Thiophene integration expands π-conjugation, relevant for materials science applications.

- Applications: Potential use in organic electronics or as a corrosion inhibitor .

Physicochemical and Reactivity Comparison

Biological Activity

Ethyl 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which is recognized for its diverse biological activities. This compound features a cyclopentyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring, contributing to its unique chemical properties and potential therapeutic applications.

This compound can be synthesized through cyclocondensation methods involving cyclopentanone and hydrazine hydrate, followed by reactions with ethyl acetoacetate and nitroethane. This synthetic pathway not only yields the desired compound but also allows for the exploration of various derivatives that may enhance biological activity.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects, including enzyme inhibition and modulation of biochemical pathways. The unique substitution pattern on the pyrazole ring is believed to influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis.

The minimal inhibitory concentrations (MICs) for these organisms have been reported, indicating promising antimicrobial potential .

| Pathogen | MIC (µmol/mL) |

|---|---|

| Staphylococcus aureus | 0.153 |

| Bacillus subtilis | 0.306 |

| Escherichia coli | 0.124 |

| Pseudomonas aeruginosa | 0.246 |

| Candida albicans | 0.069 |

| Candida tropicalis | 0.015 |

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory effects, which are common in pyrazole derivatives. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has shown potential in:

- Anticancer research : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anticonvulsant activity : Some derivatives have been tested for their ability to prevent seizures in animal models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Study : A comprehensive study evaluated a series of pyrazole derivatives against multiple bacterial strains, revealing that compounds with similar structures to this compound exhibited MIC values comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Research : A study demonstrated that certain pyrazoles effectively reduced inflammation markers in vitro, suggesting their potential as therapeutic agents in inflammatory conditions .

- Cancer Cell Line Testing : In vitro assays showed that some pyrazole derivatives could inhibit the proliferation of cancer cell lines, indicating their potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.